PG106 Tfa
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
PG106 Tfa is a potent and selective antagonist of the human melanocortin 3 receptor. It displays an IC50 value of 210 nM, while exhibiting negligible activity at the human melanocortin 4 receptors (EC50 = 9900 nM) and human melanocortin 5 receptor . This compound is primarily used for research purposes and is not intended for human consumption .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of PG106 Tfa involves the formation of a lactam bridge between specific amino acids. The sequence shortening is Ac-{Nle}-D-{Bal}-{D-Nal}-RWK-NH2, with a lactam bridge between Asp2 and Lys7 . The reaction conditions typically involve the use of protective groups and coupling reagents to ensure the correct formation of the peptide bonds.
Industrial Production Methods
Industrial production of this compound is not widely documented, as it is primarily used for research purposes. the synthesis would likely involve solid-phase peptide synthesis techniques, which are commonly used for the production of peptides and small proteins .
Analyse Des Réactions Chimiques
Types of Reactions
PG106 Tfa primarily undergoes substitution reactions due to the presence of functional groups in its structure. It does not typically undergo oxidation or reduction reactions under standard conditions .
Common Reagents and Conditions
Common reagents used in the synthesis of this compound include protective groups for amino acids, coupling reagents such as HBTU or DIC, and deprotecting agents like TFA (trifluoroacetic acid) .
Major Products Formed
The major product formed from the synthesis of this compound is the peptide itself, with the correct sequence and lactam bridge formation .
Applications De Recherche Scientifique
PG106 Tfa is used extensively in scientific research, particularly in the study of the melanocortin system. It is used to investigate the role of the human melanocortin 3 receptor in various physiological processes, including energy homeostasis, inflammation, and immune responses . Additionally, it is used in the development of potential therapeutic agents targeting the melanocortin receptors .
Mécanisme D'action
PG106 Tfa exerts its effects by selectively binding to the human melanocortin 3 receptor, thereby blocking its activity. This receptor is involved in various signaling pathways related to energy balance, inflammation, and immune responses . By antagonizing this receptor, this compound can modulate these physiological processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
SHU9119: Another melanocortin receptor antagonist, but with different selectivity profiles.
MTII: A melanocortin receptor agonist, used for comparison in studies involving PG106 Tfa.
Uniqueness
This compound is unique in its high selectivity for the human melanocortin 3 receptor, with negligible activity at the human melanocortin 4 and human melanocortin 5 receptors . This makes it a valuable tool for studying the specific roles of the human melanocortin 3 receptor without off-target effects on other melanocortin receptors .
Propriétés
Formule moléculaire |
C53H70F3N13O11 |
---|---|
Poids moléculaire |
1122.2 g/mol |
Nom IUPAC |
(3S,6S,9R,16S,24S)-16-[[(2S)-2-acetamidohexanoyl]amino]-6-[3-(diaminomethylideneamino)propyl]-3-(1H-indol-3-ylmethyl)-9-(naphthalen-2-ylmethyl)-2,5,8,11,15,18-hexaoxo-1,4,7,10,14,19-hexazacyclotetracosane-24-carboxamide;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C51H69N13O9.C2HF3O2/c1-3-4-15-38(59-30(2)65)47(70)64-42-28-44(67)55-22-10-9-17-37(45(52)68)61-50(73)41(27-34-29-58-36-16-8-7-14-35(34)36)63-48(71)39(18-11-23-57-51(53)54)62-49(72)40(60-43(66)21-24-56-46(42)69)26-31-19-20-32-12-5-6-13-33(32)25-31;3-2(4,5)1(6)7/h5-8,12-14,16,19-20,25,29,37-42,58H,3-4,9-11,15,17-18,21-24,26-28H2,1-2H3,(H2,52,68)(H,55,67)(H,56,69)(H,59,65)(H,60,66)(H,61,73)(H,62,72)(H,63,71)(H,64,70)(H4,53,54,57);(H,6,7)/t37-,38-,39-,40+,41-,42-;/m0./s1 |
Clé InChI |
INSWYMMBLAZFBE-YVBXOHQISA-N |
SMILES isomérique |
CCCC[C@@H](C(=O)N[C@H]1CC(=O)NCCCC[C@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@H](NC(=O)CCNC1=O)CC2=CC3=CC=CC=C3C=C2)CCCN=C(N)N)CC4=CNC5=CC=CC=C54)C(=O)N)NC(=O)C.C(=O)(C(F)(F)F)O |
SMILES canonique |
CCCCC(C(=O)NC1CC(=O)NCCCCC(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)CCNC1=O)CC2=CC3=CC=CC=C3C=C2)CCCN=C(N)N)CC4=CNC5=CC=CC=C54)C(=O)N)NC(=O)C.C(=O)(C(F)(F)F)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.